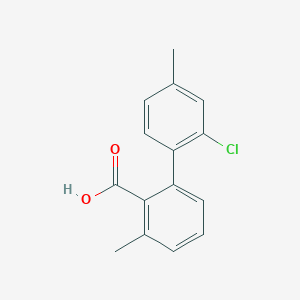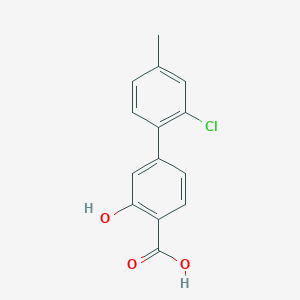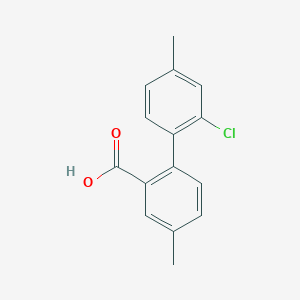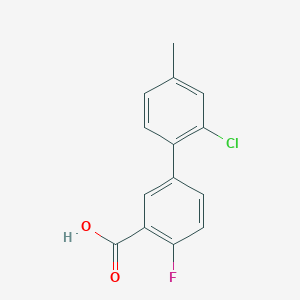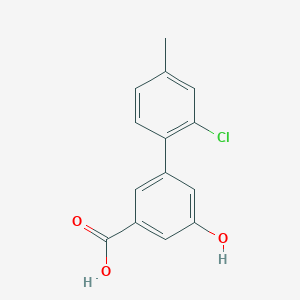
3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid, or MCHPA, is a phenolic compound with a wide range of applications in the medical and scientific research fields. It is a white crystalline powder that is soluble in water, alcohol, and other organic solvents. MCHPA is used as a reagent in organic synthesis, as a dye in the textile industry, and as an antioxidant and preservative in food and cosmetics. In the scientific research field, MCHPA has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-bacterial agent. In
科学的研究の応用
MCHPA has been studied for its potential applications in the medical and scientific research fields. It has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been studied for its potential to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. In addition, MCHPA has been studied for its potential to reduce inflammation and oxidative stress. It has also been studied for its ability to inhibit the growth of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
作用機序
The exact mechanism of action of MCHPA is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, MCHPA has been found to inhibit the activity of certain transcription factors, such as NF-κB and AP-1. It is also believed to act by inhibiting the activity of certain signaling pathways, such as the MAPK and PI3K pathways.
Biochemical and Physiological Effects
MCHPA has been found to possess a variety of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, transcription factors, and signaling pathways. In addition, it has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been found to reduce inflammation and oxidative stress, and to inhibit the growth of cancer cell lines and certain bacteria.
実験室実験の利点と制限
The use of MCHPA in laboratory experiments has a number of advantages and limitations. The main advantage is that it is a relatively inexpensive compound that is easy to obtain and use. In addition, it is a relatively stable compound that is soluble in water, alcohol, and other organic solvents. However, it is important to note that MCHPA is a relatively potent compound, and as such, care must be taken to ensure that it is handled and used safely.
将来の方向性
There are a number of potential future directions for the use of MCHPA in the medical and scientific research fields. One potential direction is the development of new and improved synthesis methods for the production of MCHPA. In addition, further research into the biochemical and physiological effects of MCHPA could lead to the development of novel therapeutic agents. Furthermore, further research into the mechanism of action of MCHPA could lead to the development of new and improved therapeutic strategies. Finally, further research into the potential applications of MCHPA in the food and cosmetic industries could lead to the development of new and improved products.
合成法
MCHPA can be synthesized through a variety of methods. The most common method involves the reaction of 2-chloro-4-methylphenol and 5-hydroxybenzoic acid in the presence of an acid catalyst. The reaction is typically conducted in an aqueous solution at a temperature of 100-120°C for 2-3 hours. The product is then isolated and purified by column chromatography or recrystallization.
特性
IUPAC Name |
3-(2-chloro-4-methylphenyl)-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-8-2-3-12(13(15)4-8)9-5-10(14(17)18)7-11(16)6-9/h2-7,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJCVGNHCZNZPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690232 |
Source


|
| Record name | 2'-Chloro-5-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258622-09-1 |
Source


|
| Record name | 2'-Chloro-5-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






